molecular formula C10H15NO2 B1369299 3-[(4-Methoxyphenyl)amino]propan-1-ol

3-[(4-Methoxyphenyl)amino]propan-1-ol

Cat. No.: B1369299
M. Wt: 181.23 g/mol
InChI Key: MDEPGDDVRZMIEF-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)amino]propan-1-ol is a valuable chemical scaffold in medicinal chemistry and drug discovery research. Its structure, featuring both an amino and a hydroxyl group, makes it a versatile intermediate for synthesizing diverse heterocyclic compounds . Researchers utilize this core structure to develop novel derivatives with significant biological activity. Compounds bearing the 4-methoxyphenylamino moiety have demonstrated promising pharmacological properties in scientific studies, including serving as precursors for the synthesis of potential anticancer agents and antimicrobial agents targeting drug-resistant pathogens . The methoxy group on the benzene ring is a common pharmacophore known to influence the biological activity and physicochemical properties of drug-like molecules . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

3-(4-methoxyanilino)propan-1-ol

InChI

InChI=1S/C10H15NO2/c1-13-10-5-3-9(4-6-10)11-7-2-8-12/h3-6,11-12H,2,7-8H2,1H3

InChI Key

MDEPGDDVRZMIEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues vary in substituent groups, influencing physicochemical and biological properties:

Compound Name Substituent(s) Key Structural Differences Biological Activity (If Reported) Reference
3-Amino-3-(4-chlorophenyl)propan-1-ol 4-Cl instead of 4-OCH₃ Electron-withdrawing Cl vs. OCH₃ Not explicitly reported
3-(4-Methoxyphenyl)propan-1-ol Lacks amino group No β-amino moiety Lower hydrogen-bonding capacity
1-(4-Methoxy-phenyl)-propan-1-one Ketone instead of amino alcohol Carbonyl group at C1 vs. β-amino alcohol Precursor in synthesis pathways
3-((2-Chlorophenyl)amino)propan-1-ol 2-Cl on phenyl ring Ortho-substitution vs. para-OCH₃ Anticancer potential (in related derivatives)

Key Observations :

  • The para-methoxy group enhances electron-donating capacity and lipophilicity compared to chloro substituents .
  • The β-amino alcohol moiety enables hydrogen bonding, critical for interactions in biological systems (e.g., enzyme inhibition) .

Key Observations :

  • Cyanation and bromination strategies (e.g., for 3-(4-methoxyphenyl) derivatives) achieve moderate yields (~24–73%) .
  • Substitution reactions (e.g., with pyridine derivatives) yield higher purity (99% NMR) .

Key Observations :

  • The 4-methoxyphenyl group contributes to bioactivity by modulating solubility and target binding .
  • Chirality in derivatives like (R)-3-Amino-3-(4-methoxyphenyl)propan-1-ol is critical for enantioselective interactions .
Physicochemical Properties
Property 3-[(4-Methoxyphenyl)amino]propan-1-ol 3-Amino-3-(4-chlorophenyl)propan-1-ol 1-(4-Methoxy-phenyl)-propan-1-one
Molecular Weight (g/mol) 193.23 197.66 164.20
LogP (Predicted) 1.2 1.8 1.5
Hydrogen Bond Acceptors 3 3 2
Melting Point Not reported Not reported Oil (reported)

Key Observations :

  • Chloro-substituted analogues exhibit higher lipophilicity (LogP ~1.8) than methoxy derivatives .
  • The hydroxyl group in β-amino alcohols increases polarity and aqueous solubility .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-[(4-Methoxyphenyl)amino]propan-1-ol?

  • Methodological Answer : The compound can be synthesized via reductive amination or nitro-group reduction. A typical route involves reacting 4-methoxyaniline with a propanol derivative bearing a leaving group (e.g., epoxide or halide). For example, nitro intermediates (e.g., 3-nitropropan-1-ol derivatives) can be reduced using sodium borohydride (NaBH₄) in ethanol at 0–25°C . Catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) is another scalable method . Purity optimization requires column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3 ratio) .

Q. How is the compound characterized spectroscopically?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Peaks for the methoxy group (δ ~3.7–3.8 ppm in ¹H NMR; δ ~55 ppm in ¹³C NMR) and the amino-propanol backbone (δ ~1.6–2.1 ppm for CH₂ groups) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) are observed at m/z ~196 (calculated for C₁₀H₁₅NO₂).
  • FT-IR : Stretching vibrations for -OH (~3300 cm⁻¹) and aromatic C-O (~1250 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer :

  • Catalyst Selection : Pd/C (5% loading) in hydrogenation reactions improves yield (85–90%) compared to NaBH₄ (70–75%) but requires pressurized conditions .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance nitro-group reduction efficiency over ethanol .
  • Temperature Control : Maintaining 0–5°C during NaBH₄ reduction minimizes side reactions (e.g., over-reduction) .

Q. What strategies resolve discrepancies in spectroscopic data between synthetic batches?

  • Methodological Answer :

  • NMR Comparison : Cross-reference with structurally similar compounds (e.g., 3-(4-fluorophenyl) analogs) to identify shifts caused by methoxy substitution .
  • Purity Assessment : Use HPLC (C18 column, 70:30 acetonitrile/water) to detect impurities >0.5% that may distort spectra .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (if applicable) by growing single crystals in ethanol/water (1:1) .

Q. How does the methoxy group influence the compound’s reactivity in downstream applications?

  • Methodological Answer :

  • Electronic Effects : The electron-donating methoxy group enhances aromatic ring stability, reducing electrophilic substitution rates. This is critical in designing derivatives (e.g., acylated analogs) .
  • Hydrogen Bonding : The -OCH₃ group participates in weak hydrogen bonding, affecting solubility in polar solvents (e.g., DMSO vs. chloroform) .

Experimental Design & Data Analysis

Q. What experimental controls are essential for stability studies of this compound?

  • Methodological Answer :

  • Light/Temperature Controls : Store samples in amber vials at –20°C to prevent degradation (evidenced by HPLC monitoring over 30 days) .
  • Oxidative Stability : Include argon-blanketed samples to assess air sensitivity.
  • Reference Standards : Use commercially available 4-methoxyaniline as a degradation marker .

Q. How can computational modeling predict biological interactions of this compound?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., kinases) via the amino-propanol moiety .
  • QSAR Modeling : Correlate logP values (calculated ~1.8) with membrane permeability using Molinspiration or similar tools .

Safety & Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves and safety goggles due to potential skin/eye irritation (analogous to related amino alcohols) .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particulates .
  • Waste Disposal : Neutralize with 10% acetic acid before disposal in designated organic waste containers .

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